N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, an isoxazole ring, and an oxalamide moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. A common synthetic route includes:
Preparation of 1-benzylpiperidin-4-ylmethylamine: This intermediate can be synthesized by the reductive amination of 4-piperidone with benzylamine.
Synthesis of isoxazole intermediate: The isoxazole ring can be formed through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Formation of oxalamide: The final step involves the coupling of the piperidine and isoxazole intermediates with oxalyl chloride under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the isoxazole ring.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines from the reduction of the oxalamide group.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the isoxazole ring could interact with enzyme active sites, modulating their activity. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-5-yl)oxalamide: Similar structure but with a different substitution pattern on the isoxazole ring.
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyrazol-3-yl)oxalamide: Contains a pyrazole ring instead of an isoxazole ring.
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(thiazol-3-yl)oxalamide: Features a thiazole ring in place of the isoxazole ring.
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various fields, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(18(24)20-16-8-11-25-21-16)19-12-14-6-9-22(10-7-14)13-15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZGDGPLZIQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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